molecular formula C7H9N3O2 B8286679 3-amino-N-methoxypyridine-2-carboxamide

3-amino-N-methoxypyridine-2-carboxamide

Cat. No.: B8286679
M. Wt: 167.17 g/mol
InChI Key: CBMUKYQRLDAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-methoxypyridine-2-carboxamide is a chemical compound offered for research and development purposes. This product belongs to a class of substituted pyridine carboxamides, which are structures of significant interest in medicinal chemistry and drug discovery. Related carboxamide compounds, particularly those with aminopyridine cores, are frequently investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis . Researchers explore these molecules to understand structure-activity relationships (SAR), often modifying the pyridine ring substituents and the carboxamide side chain to optimize potency and selectivity . The mechanism of action for such compounds can vary but often involves targeting essential bacterial enzymes or pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-N-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-12-10-7(11)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3,(H,10,11)

InChI Key

CBMUKYQRLDAUMQ-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility and Reactivity: The N-methoxy group in this compound likely enhances hydrophilicity compared to N-alkyl (e.g., methyl, butyl) or N-aryl analogs .
  • Biological Activity : Substitutions like chloro (LY2033298) or methoxymethyl () may improve target binding or metabolic stability. For instance, chloro groups are often used to modulate electronic effects and steric bulk .
  • Synthetic Complexity : Compounds with cyclopropyl or benzyl substituents (e.g., 7d, 7e in ) require specialized reagents (e.g., diisopropylethylamine) and longer reaction times .

Physicochemical and Toxicological Profiles

  • Melting Points: Derivatives like N-methyl-3-aminothieno[2,3-b]pyridine-2-carboxamide (7c) exhibit high melting points (280–282°C), suggesting strong crystalline packing, whereas data for N-methoxy analogs are unavailable .
  • Toxicity: Aminopyridines generally exhibit neurotoxic effects, with toxicity varying by substitution. For example, 3-aminopyridine derivatives are less neurotoxic than 2- or 4-aminopyridines, as inferred from NCI studies .

Computational and Pharmacological Insights

While highlights AutoDock Vina as a tool for predicting binding modes, specific docking data for this compound are absent. However, analogs like LY2033298 () are prioritized in drug discovery due to their balanced potency and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-N-methoxypyridine-2-carboxamide, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyridine-2-carboxylic acid derivatives with methoxyamine under reflux conditions. A common approach includes nucleophilic substitution followed by amidation. For purification, column chromatography (using silica gel and eluents like ethyl acetate/hexane) is recommended. Purity validation requires HPLC (>95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear Magnetic Resonance (NMR, 1H and 13C) is critical for structural verification, focusing on the methoxy (-OCH₃) and amino (-NH₂) proton signals .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the methoxy group (δ ~3.8 ppm for 1H, ~55 ppm for 13C) and amine protons (δ ~5.5 ppm, broad singlet).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+ expected at m/z 196.0722).
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) stretches.
  • X-ray Crystallography (if crystalline): For absolute configuration determination .

Q. How can researchers utilize AutoDock Vina to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

Protein Preparation : Obtain the target’s PDB structure (e.g., kinase or enzyme) and remove water/ligands.

Ligand Preparation : Generate the 3D structure of the compound using tools like Open Babel, ensuring proper protonation states.

Grid Box Setup : Define the binding site coordinates based on known active sites.

Docking Parameters : Use default Vina settings but adjust exhaustiveness to 20 for higher accuracy.

Post-Docking Analysis : Analyze binding poses in PyMOL or Chimera, focusing on hydrogen bonds with methoxy/amino groups and π-π stacking with pyridine .

Advanced Research Questions

Q. What experimental strategies can be employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs by replacing the methoxy group with ethoxy, halogen, or alkyl chains to assess steric/electronic effects.
  • Bioisosteric Replacement : Substitute the pyridine ring with thiophene or quinoline and compare activity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., amino group for H-bond donor capacity).
  • Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., IC50 determination) or cellular models (e.g., cytotoxicity in cancer lines) .

Q. What methodologies are appropriate for assessing the in vitro toxicity profile of this compound in preclinical research?

  • Methodological Answer :

  • Acute Toxicity : Use MTT assays on HEK293 or HepG2 cells to determine LC50 values.
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and comet assays for DNA damage.
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS.
  • Safety Pharmacology : Assess hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity .

Q. How can X-ray crystallography be applied to determine the three-dimensional conformation of this compound and its protein complexes?

  • Methodological Answer :

Crystallization : Use vapor diffusion (hanging drop) with PEG-based buffers. Optimize pH (6.5–7.5) and temperature (20°C).

Data Collection : Collect diffraction data at synchrotron facilities (λ = 1.0 Å).

Structure Refinement : Solve phases via molecular replacement (Phaser) and refine with Phenix.

Interaction Analysis : Identify key residues (e.g., catalytic lysine or aspartate) forming hydrogen bonds with the carboxamide group .

Q. What considerations are critical when designing enzyme inhibition assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Selection : Choose targets with known pyridine-binding pockets (e.g., kinases, cytochrome P450).
  • Assay Conditions : Maintain physiological pH (7.4) and temperature (37°C). Include controls (DMSO vehicle and positive inhibitors).
  • Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/uncompetitive).
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity) to confirm results .

Notes

  • Data Contradictions : and highlight limited toxicity data, emphasizing the need for rigorous preclinical testing.
  • Methodological Gaps : Structural analogs (e.g., ) suggest extrapolation of synthesis/purification protocols but require validation for the target compound.
  • Advanced Tools : AutoDock Vina ( ) and crystallography () are gold standards for computational and structural studies, respectively.

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